molecular formula C11H14N2O5 B1213061 Dinosam CAS No. 4097-36-3

Dinosam

Cat. No.: B1213061
CAS No.: 4097-36-3
M. Wt: 254.24 g/mol
InChI Key: PSOZMUMWCXLRKX-UHFFFAOYSA-N
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Description

Dinosam, also known as 2-(1-methylbutyl)-4,6-dinitrophenol, is a synthetic compound primarily used as a herbicide. It belongs to the dinitrophenol class of chemicals and has been utilized in agriculture to control weed growth. The compound has a molecular formula of C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinosam is synthesized through a multi-step chemical process. The primary synthetic route involves the nitration of 2-sec-amylphenol, followed by purification steps to obtain the final product. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of chemicals. The production process is optimized for yield and purity, ensuring that the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Dinosam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Reduction: Amine derivatives of this compound.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

    Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and potential use as a biochemical tool.

    Medicine: Explored for its anticancer properties, particularly as an inhibitor of kinases involved in cell growth and division.

    Industry: Utilized in the development of herbicides and other agricultural chemicals

Mechanism of Action

Dinosam exerts its effects by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production. This mechanism is similar to other dinitrophenol compounds and is responsible for its herbicidal activity. The compound targets the mitochondrial electron transport chain, leading to energy depletion in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dinosam

This compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its efficacy as a herbicide and potential anticancer properties make it a compound of interest in both agricultural and medical research .

Properties

IUPAC Name

2,4-dinitro-6-pentan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-3-4-7(2)9-5-8(12(15)16)6-10(11(9)14)13(17)18/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZMUMWCXLRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041882
Record name Dinosam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4097-36-3
Record name Dinosam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4097-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinosam [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinosam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21493
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Record name Dinosam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylbutyl)-4,6-dinitrophenol;dinosam (ISO)
Source European Chemicals Agency (ECHA)
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Record name DINOSAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are effective for detecting Dinosam residues in food?

A1: A recent study successfully employed a modified QuEChERS method combined with Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to simultaneously detect this compound and other pesticide residues in agricultural products []. This method demonstrated high sensitivity, with a Limit of Quantitation (LOQ) of 0.56 µg/kg for this compound []. The study highlights the effectiveness of this approach for monitoring this compound levels in food, contributing to food safety and regulatory compliance.

Q2: Are there alternative methods for sample preparation when analyzing this compound in agricultural products?

A2: Yes, the research on this compound detection explored various sample preparation techniques. The modified QuEChERS method utilized solid phase extraction for purification, incorporating PSA, C18, and GCB cartridges []. This suggests that researchers are investigating and refining sample preparation techniques to optimize the extraction and purification of this compound from complex matrices like agricultural products.

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